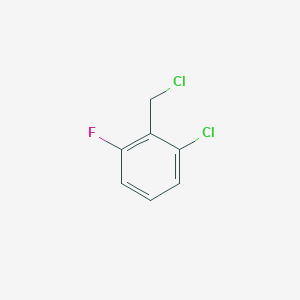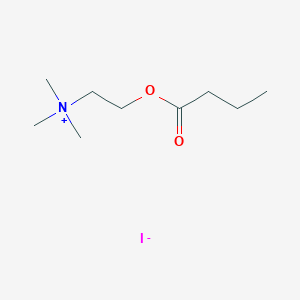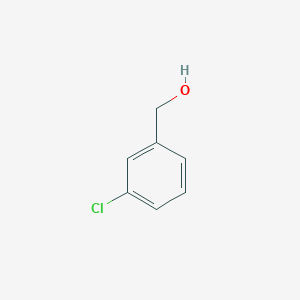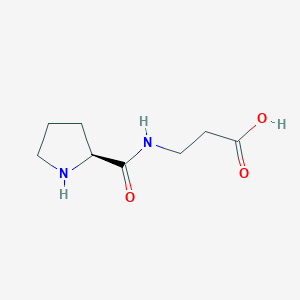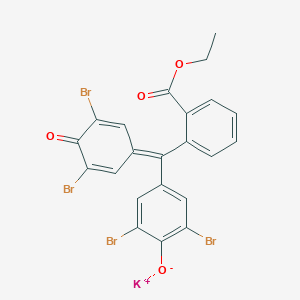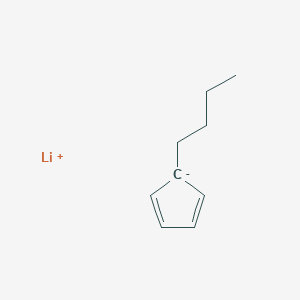
Chloropentafluorobenzene
Overview
Description
Chloropentafluorobenzene is a compound that reacts with strong N-bases in polar aprotic solvents and in the presence of water . When it reacts with ammonia, it yields 4-chloro-2,3,5,6-tetrafluoroaniline and 2-chloro-3,4,5,6-tetrafluoroaniline .
Synthesis Analysis
The most efficient preparation of Chloropentafluorobenzene involves the reaction of hexachlorobenzene with KF under autoclave conditions . It is used as an intermediate in the synthesis of many organic compounds, including agrochemicals, pharmaceuticals, and dyes. It is also used in the production of other fluorinated compounds such as perfluorinated surfactants .Molecular Structure Analysis
The Chloropentafluorobenzene molecule contains a total of 12 bonds. There are 12 non-H bonds, 6 multiple bonds, 6 aromatic bonds, and 1 six-membered ring .Chemical Reactions Analysis
Chloropentafluorobenzene reacts with strong N-bases (DBN, DBU, TBD, and MTBD) in polar aprotic solvents and in the presence of water . The products of these dehydrohalogenation reactions are appropriate lactams, and if the TBD N-base is used, a condensation occurs with the formation of a benzimidazole derivative .Physical And Chemical Properties Analysis
Chloropentafluorobenzene is a highly stable compound due to the presence of five fluorine atoms and a chlorine atom on a benzene ring. It has a molecular weight of 202.5 g/mol and a density of 1.711 g/cm3 at 25°C. Its boiling point is 161-162°C, and its melting point is -12.5°C . It is soluble in most of the common organic solvents (THF, Ether, MeCN, DMF, dioxane, benzene, MeOH, etc) .Scientific Research Applications
Chemical Synthesis
Chloropentafluorobenzene is used in chemical synthesis . It is a part of the Thermo Scientific Chemicals product portfolio and is used in various chemical reactions . It is a clear, colorless liquid with a refractive index of 1.4220-1.4260 at 20°C .
Ammonolysis
Chloropentafluorobenzene undergoes ammonolysis, both in the presence and absence of copper (I) salt . This process mainly results in the replacement of the para- and ortho-fluorine atoms with respect to chlorine rather than the replacement of the chlorine atom .
Preparation of 2,3,5,6-Tetrafluoro-1,4-Phenylenediamine
Successive ammonolysis of chloropentafluorobenzene in the presence of a copper catalyst has been used as a method for the preparation of 2,3,5,6-tetrafluoro-1,4-phenylenediamine .
Reaction with Strong N-Bases
Chloropentafluorobenzene reacts with some strong N-bases in the presence of water molecules . This reaction is part of the study of the behavior of chloropentafluorobenzene under different conditions .
Fluorine Substitution
Ammonolysis of 4-chloro-2,3,5,6-tetrafluoroaniline and 2-chloro-3,4,5,6-tetrafluoroaniline in the absence of copper (I) salt yields exclusively the corresponding fluorine substitution products .
Chlorine Substitution
In the presence of copper (I) salt, the chlorine atom in 4-chloro-2,3,5,6-tetrafluoroaniline and 2-chloro-3,4,5,6-tetrafluoroaniline is replaced . This shows the versatility of chloropentafluorobenzene in different chemical reactions .
Mechanism of Action
Target of Action
Chloropentafluorobenzene (ClC6F5) is a fluorinated building block . It primarily interacts with strong nitrogen bases (N-bases) in polar aprotic solvents . These N-bases serve as the primary targets for chloropentafluorobenzene .
Mode of Action
The interaction between chloropentafluorobenzene and its targets involves a reaction in polar aprotic solvents and in the presence of water . This reaction leads to the replacement of the para- and ortho-fluorine atoms with respect to chlorine .
Biochemical Pathways
The reaction of chloropentafluorobenzene with ammonia yields 4-chloro-2,3,5,6-tetrafluoroaniline and 2-chloro-3,4,5,6-tetrafluoroaniline . These products suggest that the compound may influence pathways involving these anilines.
Pharmacokinetics
It’s known that the compound has a boiling point of 122-123 °c/750 mmhg and a density of 1568 g/mL at 25 °C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The primary result of chloropentafluorobenzene’s action is the production of 4-chloro-2,3,5,6-tetrafluoroaniline and 2-chloro-3,4,5,6-tetrafluoroaniline . These compounds are produced when chloropentafluorobenzene reacts with ammonia .
Action Environment
The action of chloropentafluorobenzene is influenced by the presence of strong N-bases and water in a polar aprotic solvent . The temperature may also play a role, as the reactions used to prepare certain derivatives of chloropentafluorobenzene require specific temperatures .
Safety and Hazards
Future Directions
Chloropentafluorobenzene has been identified as a versatile and robust building block possessing interesting properties relevant for agrochemicals, pharmaceuticals, and materials science . A chemoselective C(sp2)−C(sp2) coupling of sufficiently electron-deficient fluorinated arenes and functionalized N-aryl-N’-silyldiazenes as masked aryl nucleophiles is reported .
properties
IUPAC Name |
1-chloro-2,3,4,5,6-pentafluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6ClF5/c7-1-2(8)4(10)6(12)5(11)3(1)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCDGLXSBHJAHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)Cl)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6ClF5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059837 | |
| Record name | Chloropentafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloropentafluorobenzene | |
CAS RN |
344-07-0 | |
| Record name | Chloropentafluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=344-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloropentafluorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000344070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CHLOROPENTAFLUOROBENZENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96886 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-chloro-2,3,4,5,6-pentafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chloropentafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloropentafluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.864 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOROPENTAFLUOROBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D8A2YE2U8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




